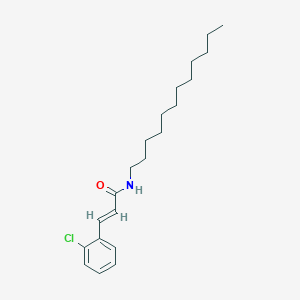![molecular formula C38H34N4O4 B330110 2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330110.png)
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-ethoxyphenyl-4-quinolinecarboxylic acid: This step involves the reaction of 4-ethoxyphenylamine with quinoline-4-carboxylic acid under acidic conditions to form the corresponding amide.
Coupling Reaction: The 4-ethoxyphenyl-4-quinolinecarboxylic acid is then coupled with 2-(4-ethoxyphenyl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The intermediate product is then reacted with 2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these targets can lead to the modulation of various cellular processes, such as apoptosis, cell proliferation, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride: A related compound with similar structural features but different functional groups.
2-(4-ethoxyphenyl)ethanol: A simpler compound with a similar ethoxyphenyl group but lacking the quinoline moiety.
Uniqueness
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE is unique due to its combination of ethoxyphenyl and quinoline moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C38H34N4O4 |
|---|---|
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-N-[2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C38H34N4O4/c1-3-45-27-17-13-25(14-18-27)35-23-31(29-9-5-7-11-33(29)41-35)37(43)39-21-22-40-38(44)32-24-36(42-34-12-8-6-10-30(32)34)26-15-19-28(20-16-26)46-4-2/h5-20,23-24H,3-4,21-22H2,1-2H3,(H,39,43)(H,40,44) |
InChI-Schlüssel |
PDVUVWBZSNTTFV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)OCC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {5-bromo-2-methoxy-4-[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B330027.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B330030.png)
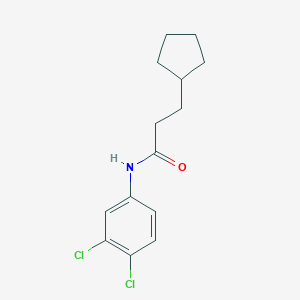

![2-(3-methoxyphenyl)-N-(4-{[4-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B330037.png)
![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330038.png)
![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B330039.png)
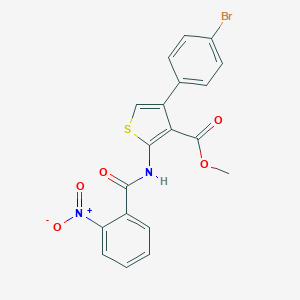

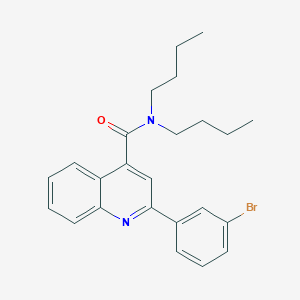
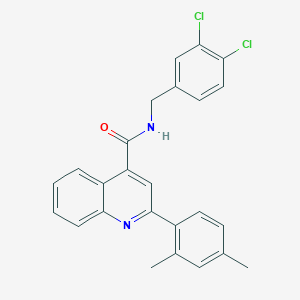
![Isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330046.png)

